Bentazon methyl

概要

説明

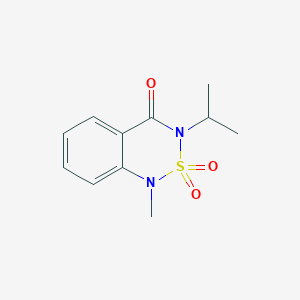

Bentazon methyl (CAS: 25057-89-0; molecular formula: C₁₀H₁₂N₂O₃S) is the methylated derivative of bentazone, a post-emergence herbicide used to control broadleaf weeds and grasses in crops like soybeans and maize. Structurally, it belongs to the 2,1,3-benzothiadiazin-4-one-2,2-dioxide class, substituted with a methyl group at the sulfonamide nitrogen and an isopropyl group at position 3 . This modification enhances its stability and bioavailability compared to the parent compound. Its primary mode of action involves inhibiting photosynthesis by blocking electron transport in Photosystem II (PSII), leading to oxidative damage in chloroplasts .

準備方法

AMG925の合成には、求核性芳香族置換、ヨウ素化、位置選択的脱プロトン化、トランスメタル化、ネギシカップリング、ブッフバルト反応などのいくつかの重要な反応を含む8段階のプロセスが含まれています。 最終生成物は、一連の結晶化と精製によって得られ、高純度が保証されます .

求核性芳香族置換: この段階では、ピリミジンアニリンとフルオロピリジンを、炭酸水素カリウムとn-ブチルアルコールの存在下、110℃で反応させます。

ヨウ素化: 中間生成物は、2-メチルテトラヒドロフラン中で、N-ヨードスクシンイミドを用いて30℃でヨウ素化されます。

位置選択的脱プロトン化およびトランスメタル化: ヨウ素化された生成物は、テトラヒドロフラン中で-10℃でn-ブチルマグネシウムリチウムで位置選択的に脱プロトン化され、続いて-2℃で臭化亜鉛でトランスメタル化されます。

ネギシカップリング: 得られた亜鉛試薬は、テトラヒドロフラン中で65℃で、テトラキス(トリフェニルホスフィン)パラジウムを用いてヨウ素化された中間体とカップリングされます。

環化: ジアリール生成物は、N-メチル-2-ピロリドン中で、tert-ブトキシカリウムの存在下、30-75℃で分子内求核性芳香族置換反応を受けます。

ブッフバルト反応: 環化された生成物は、イソプロピルアルコール中で、酢酸パラジウムとBrettPhos配位子を用いてクロロピリジンとカップリングされます。

Boc脱保護: 保護されたアミンは、イソプロピルアルコール中で塩酸を用いて80℃で脱保護されます。

アミド形成および塩形成: 最終生成物は、N-メチル-2-ピロリドン中で、N,N'-ジイソプロピルカルボジイミドとオキシマを用いて60℃でアミド形成を行い、続いて酢酸と塩酸で塩形成することにより得られます.

化学反応の分析

AMG925は、以下を含むさまざまな種類の化学反応を受けます。

酸化と還元: これらの反応は、それぞれ電子を獲得または失うことを伴います。これらの反応で使用される一般的な試薬には、酸化のための過酸化水素と、還元のための水素化ホウ素ナトリウムがあります。

置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成された主要な生成物には、最終生成物を得るためにさらに精製および結晶化されるさまざまな中間体が含まれます .

科学研究への応用

AMG925は、特にFms様チロシンキナーゼ3阻害剤に対する耐性を克服する上で、急性骨髄性白血病の治療において大きな可能性を示しています。 それは急性骨髄性白血病のさまざまなモデルにおいて抗腫瘍活性を示し、Fms様チロシンキナーゼ3変異細胞の増殖を阻害することが示されています .

Fms様チロシンキナーゼ3とサイクリン依存性キナーゼ4のデュアル阻害は、細胞増殖と生存の基底にある分子メカニズムを調査するための貴重なツールとなります .

科学的研究の応用

Herbicidal Applications

Bentazon methyl is widely recognized for its selective herbicidal properties, particularly in rice and wheat cultivation. It acts by inhibiting photosystem II (PSII), disrupting electron transfer during photosynthesis, which leads to weed death while allowing crops to thrive.

Selective Weed Control

- Mechanism of Action : Bentazon inhibits PSII, effectively targeting broadleaf weeds without harming cereal crops like rice and wheat .

- Field Studies : Research indicates that bentazon is effective in controlling various weed species in rice fields, contributing to improved crop yields .

Safening Effects with Other Herbicides

Recent studies have demonstrated that bentazon can mitigate the phytotoxic effects of other post-emergence (POST) herbicides when applied in tank mixes.

Case Studies

- Cloransulam-Methyl and Halosulfuron-Methyl : In field experiments conducted over two years, the addition of bentazon reduced injury from cloransulam-methyl by 0-9% and halosulfuron-methyl by up to 6% in dry beans . This demonstrates bentazon's role as a safener, enhancing crop tolerance to potentially harmful herbicides.

| Herbicide Combination | Injury Reduction (%) |

|---|---|

| Cloransulam-Methyl + Bentazon | 0-9% |

| Halosulfuron-Methyl + Bentazon | Up to 6% |

Environmental Impact and Soil Degradation

Understanding the environmental fate of this compound is crucial for sustainable agricultural practices.

Soil Persistence

- Degradation Studies : Research indicates that bentazon has varying half-lives based on soil history. In soils with no prior exposure to bentazon, the half-lives were found to be 3-11 times longer than in soils previously treated with the herbicide . This suggests that repeated applications may enhance microbial degradation processes.

| Soil History | Half-Life (Days) |

|---|---|

| No History | 30-60 |

| With History | 5-10 |

Genetic Engineering Applications

This compound's mechanism has been leveraged in genetic research to develop crop varieties with enhanced tolerance.

CYP81A6 Gene Expression

- Research Findings : The expression of the cytochrome P450 gene CYP81A6 has been linked to tolerance against bentazon and other herbicides in rice. Knockout mutants lacking this gene showed increased susceptibility to bentazon, indicating its potential use as a genetic marker for developing resistant crop varieties .

作用機序

AMG925は、Fms様チロシンキナーゼ3とサイクリン依存性キナーゼ4の活性を阻害することにより効果を発揮します。Fms様チロシンキナーゼ3は、造血前駆細胞の増殖と生存に重要な役割を果たす受容体型チロシンキナーゼです。 サイクリン依存性キナーゼ4は、細胞周期の主要な調節因子であり、その阻害は細胞周期停止とアポトーシスをもたらします .

AMG925によるFms様チロシンキナーゼ3の阻害は、シグナル伝達と転写活性化因子5およびホスファチジルイノシトール3キナーゼ/AKT経路を含む下流のシグナル伝達経路の抑制をもたらします。 サイクリン依存性キナーゼ4の阻害は、網膜芽細胞腫タンパク質の脱リン酸化をもたらし、G1期で細胞周期停止を引き起こします .

類似の化合物との比較

AMG925は、Fms様チロシンキナーゼ3とサイクリン依存性キナーゼ4のデュアル阻害という点でユニークであり、これらのキナーゼのいずれか1つのみを標的とする他の阻害剤とは異なります。類似の化合物には以下が含まれます。

ソラフェニブ: Fms様チロシンキナーゼ3、血管内皮成長因子受容体、および血小板由来成長因子受容体を標的とするマルチキナーゼ阻害剤。

クィザルチニブ(AC220): Fms様チロシンキナーゼ3の選択的阻害剤。

パルボシクリブ(PD0332991): サイクリン依存性キナーゼ4とサイクリン依存性キナーゼ6の選択的阻害剤

AMG925は、Fms様チロシンキナーゼ3阻害剤に対する耐性を克服する可能性を示しており、急性骨髄性白血病の治療のための有望な候補となっています .

類似化合物との比較

Structural and Functional Group Comparisons

Bentazon methyl shares functional similarities with other chlorinated herbicides but differs in substituents and backbone structure:

Key Structural Differences :

- Benzothiadiazinone vs. Aromatic Rings: this compound’s benzothiadiazinone core differs from quinoline (Quinclorac) or pyridine (Picloram) backbones, influencing electron distribution and binding to PSII .

- Substituent Effects : The isopropyl group in this compound enhances lipophilicity compared to the carboxymethyl groups in Quinclorac and Picloram, affecting soil sorption and mobility .

Analytical Behavior

Chromatographic Elution

This compound’s elution order varies with column type:

- HP-5MS column : Elutes after 2,4-DB methyl ester.

- DB-5MS column : Elutes before 2,4-DB methyl ester due to differences in stationary phase interactions .

Ionization Efficiency

In Kr-MPPI (soft ionization), this compound exhibits a weak molecular ion (20% relative intensity), contrasting with stronger ions for Acifluorfen (100%) and Chloramben (100%). This lower ionization efficiency may necessitate higher detection thresholds in GC-MS analyses :

| Compound (as methyl ester) | Kr-MPPI Ion Intensity (%) | EI-QTOF Ion Intensity (%) |

|---|---|---|

| This compound | 20 | 13 |

| Acifluorfen | 100 | 26 |

| 2,4-D | 100 | 36 |

Environmental Fate and Sorption

This compound’s degradation products, including N-methyl bentazon and 2-amino-N-isopropyl benzamide, exhibit higher soil sorption than the parent compound due to increased polarity and interaction with organic carbon. In Sharkey clay (high organic C), sorption follows: Bentazon ≪ 2-amino-N-isopropyl benzamide < N-methyl bentazon . This contrasts with compounds like 2,4-DB methyl, which show negligible sorption due to stable carbonium ion formation .

Mode of Action and Metabolite Profiles

- PSII Inhibition : Both this compound and terbuthylazine block PSII, but their metabolites differ:

- Interaction with Other Herbicides : Bentazon reduces absorption/translocation of imazethapyr by 35–50% at 65% relative humidity, highlighting formulation synergies/antagonisms absent in other PSII inhibitors .

Agricultural Efficacy and Formulation

This compound is often co-applied with acifluorfen for enhanced weed control in soybeans. Economic analyses show sequential applications (PRE + POST) yield higher returns than standalone use, a strategy less common with structurally rigid compounds like Picloram .

生物活性

Bentazon methyl, a derivative of the herbicide bentazon, is primarily recognized for its selective herbicidal properties against broadleaf weeds and yellow nut sedge. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and metabolic effects in various organisms.

Chemical Structure and Properties

This compound is chemically identified as 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide . It is a systemic herbicide that acts by inhibiting photosynthesis in target plants. The compound's solubility and stability in soil are critical for its effectiveness and environmental impact.

Microbial Degradation

Research indicates that bentazon undergoes microbial degradation in soil, with variations based on tillage practices. A study demonstrated that non-tillage (NT) soils exhibited a more rapid mineralization of bentazon compared to conventional tillage (CT) soils. Specifically, after 12 days, only 15.1% of bentazon remained in NT Dundee soil versus 33.9% in CT soil .

Table 1: Bentazon Degradation Rates in Different Soils

| Soil Type | Days After Application | Percentage Remaining |

|---|---|---|

| NT Dundee | 12 | 15.1% |

| CT Dundee | 12 | 33.9% |

| NT Miami | 12 | 40.5% |

| CT Miami | 12 | 57.4% |

The persistence of bentazon metabolites such as methylbentazon suggests that these compounds may have longer-lasting effects in the environment .

Acute Toxicity

This compound has been evaluated for its acute toxicity across various species. For instance, studies have shown that it exhibits significant toxicity to aquatic organisms, with an EC50 value of 37.7 mg/L for the green algae Pseudokirchneriella subcapitata after 72 hours .

Table 2: Toxicity Data for this compound

| Organism | Endpoint | Duration | EC50 (mg/L) |

|---|---|---|---|

| Pseudokirchneriella subcapitata | Growth Rate (Cell Count) | 72 h | 37.7 |

| Pseudokirchneriella subcapitata | Biomass Growth | 72 h | 15.8 |

The data indicate that while this compound is less toxic to mammals (classified as a Group E carcinogen), it poses risks to aquatic ecosystems .

Metabolic Effects on Plants

This compound's impact extends to metabolic processes within plants. A study highlighted its role in enhancing the tolerance of crops like rice to other herbicides such as cloransulam-methyl and halosulfuron-methyl, reducing injury levels significantly when co-applied . This safening effect allows for integrated weed management strategies that can minimize crop damage while effectively controlling weed populations.

Case Study: Rice Tolerance Mechanism

In rice, the expression of cytochrome P450 CYP81A6 has been linked to tolerance against bentazon and metsulfuron-methyl. This gene's expression allows rice plants to metabolize these herbicides more effectively, thereby enhancing their survival rates during herbicide application .

特性

IUPAC Name |

1-methyl-2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQFXBQDVWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346332 | |

| Record name | N-Methylbentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61592-45-8 | |

| Record name | N-Methylbentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61592-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazon methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061592458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTAZON METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AT9KEA2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。